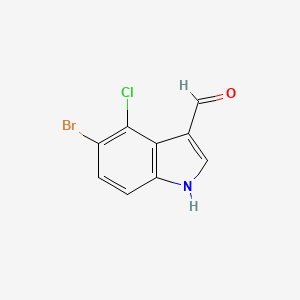

5-bromo-4-chloro-1H-indole-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

115666-39-2 |

|---|---|

Molecular Formula |

C9H5BrClNO |

Molecular Weight |

258.50 g/mol |

IUPAC Name |

5-bromo-4-chloro-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C9H5BrClNO/c10-6-1-2-7-8(9(6)11)5(4-13)3-12-7/h1-4,12H |

InChI Key |

AQDXHTMKGQSWMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2C=O)Cl)Br |

Origin of Product |

United States |

Derivatization and Functionalization Strategies of 5 Bromo 4 Chloro 1h Indole 3 Carbaldehyde

Functionalization at the Indole (B1671886) Nitrogen (N1)

The presence of a free N-H group in the indole ring offers a prime site for functionalization. Protecting or substituting this position is often a critical step in multi-step syntheses to prevent unwanted side reactions and to modulate the electronic properties of the indole ring system. ekb.eg

N-alkylation of the indole nucleus introduces alkyl groups onto the nitrogen atom, a common strategy for increasing steric bulk or incorporating specific functionalities. This reaction typically proceeds by deprotonation of the indole nitrogen with a suitable base (e.g., sodium hydride) to form the corresponding anion, which then acts as a nucleophile, attacking an alkyl halide. One-pot, three-component protocols based on Fischer indolisation followed by N-alkylation have been developed for the rapid synthesis of structurally diverse 1,2,3-trisubstituted indoles, highlighting the efficiency of this approach. rsc.org A broad range of alkyl halides can be employed, leading to a library of N-alkylated indole derivatives. rsc.org

N-arylation involves the formation of a carbon-nitrogen bond between the indole nitrogen and an aryl group. This transformation is more challenging than N-alkylation and often requires transition-metal catalysis, with copper- and palladium-based systems being the most common. These reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, provide access to N-arylindoles, a class of compounds with significant biological and material science applications.

Table 1: Representative N-Alkylation and N-Arylation Reactions at the Indole N1 Position

| Reaction Type | Reagents/Catalysts | Product Class |

|---|---|---|

| N-Alkylation | 1. Base (e.g., NaH, K₂CO₃)2. Alkyl Halide (R-X) | 1-Alkyl-5-bromo-4-chloro-1H-indole-3-carbaldehyde |

N-acylation is a frequently employed strategy to protect the indole nitrogen, which enhances the stability of the molecule and directs subsequent reactions. thieme-connect.dederpharmachemica.com The resulting N-acyl group can be readily removed under basic conditions if needed. thieme-connect.de Common methods for N-acylation involve the reaction of the indole with acyl chlorides or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction with carboxylic acids. thieme-connect.deresearchgate.net The use of thioesters as a stable acyl source in the presence of a base like cesium carbonate also provides a mild and efficient method for the chemoselective N-acylation of indoles. beilstein-journals.org The presence of electron-withdrawing groups at the C5 position, such as the bromo group in the title compound, generally leads to high yields in N-acylation reactions. researchgate.net

Beyond simple acylation, various other protecting groups can be installed at the N1 position to modulate reactivity. These groups are chosen based on their stability under different reaction conditions and the ease of their subsequent removal.

Table 2: Common N-Acylation Methods for Indole-3-carbaldehydes

| Acyl Source | Reagents | Key Features |

|---|---|---|

| Acyl Halide | Base (e.g., Triethylamine, NaH) | Common and effective, but acyl halides can be moisture-sensitive. derpharmachemica.com |

| Carboxylic Acid | Coupling Agent (e.g., DCC), DMAP | Direct method avoiding unstable acyl halides; high yields. thieme-connect.de |

Transformations of the Aldehyde Moiety at C3 of 5-Bromo-4-chloro-1H-indole-3-carbaldehyde

The aldehyde group at the C3 position is a versatile functional handle that readily participates in a variety of chemical transformations. Its electrophilic carbon atom is susceptible to nucleophilic attack, making it a cornerstone for building molecular complexity.

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form a range of C=N double-bonded structures.

Imines (Schiff Bases): Reaction with primary amines yields imines. This transformation is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration.

Hydrazones: Condensation with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine, acylhydrazides) affords hydrazones. These derivatives are often stable, crystalline solids.

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) produces oximes. This reaction is initiated by the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration.

These condensation products are not merely derivatives but serve as important intermediates for the synthesis of more complex heterocyclic systems.

Table 3: Condensation Reactions of the C3-Aldehyde Group

| Reactant | Product Class | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | 5-Br-4-Cl-Indole-CH=N-R |

| Hydrazine (R-NHNH₂) | Hydrazone | 5-Br-4-Cl-Indole-CH=N-NH-R |

The oxidation state of the formyl group can be easily modified through standard reduction and oxidation protocols.

Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding (5-bromo-4-chloro-1H-indol-3-yl)methanol. This is typically achieved using mild hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) to avoid reduction of other functional groups on the indole ring.

Oxidation: Conversely, the aldehyde can be oxidized to a carboxylic acid, forming 5-bromo-4-chloro-1H-indole-3-carboxylic acid. scbt.com This transformation can be accomplished using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or silver oxide (Ag₂O).

These transformations provide access to key alcohol and carboxylic acid intermediates, which can be further elaborated into esters, amides, and other functional derivatives.

The electrophilic nature of the aldehyde group makes it an excellent participant in various carbon-carbon bond-forming reactions, which are fundamental for extending the carbon skeleton of the molecule.

One of the most prominent examples is the Knoevenagel condensation . acgpubs.org In this reaction, the indole-3-carbaldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a weak base like piperidine (B6355638) or triethylamine. acgpubs.orgamazonaws.com The reaction proceeds via a base-catalyzed condensation to form a new carbon-carbon double bond, yielding an α,β-unsaturated product. amazonaws.comsemanticscholar.org This method is highly effective for synthesizing a variety of functionalized indole derivatives. semanticscholar.org

Other important C-C bond-forming reactions involving the aldehyde group include:

Wittig Reaction: Reaction with phosphorus ylides to form alkenes with high stereocontrol.

Henry Reaction (Nitroaldol Reaction): Base-catalyzed reaction with nitroalkanes to produce β-nitro alcohols.

Aldol (B89426) Condensation: Reaction with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds.

These reactions underscore the utility of the C3-aldehyde as a key electrophilic partner for constructing complex molecular frameworks from the 5-bromo-4-chloro-1H-indole scaffold.

Table 4: Examples of C-C Bond Forming Reactions at the C3-Aldehyde

| Reaction Name | Reactant Type | Product Type |

|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | α,β-Unsaturated Indole Derivative |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Indole-Substituted Alkene |

Site-Selective C-H Functionalization of the Halogenated Indole Core

The selective functionalization of carbon-hydrogen (C-H) bonds on the indole scaffold, particularly on the electron-rich benzene (B151609) portion, presents a significant challenge in synthetic organic chemistry due to the inherent reactivity of the pyrrole (B145914) ring. researchgate.netresearchgate.net However, advancements in this field have led to the development of strategies that allow for precise modification of the indole core. For this compound, these strategies are crucial for creating complex derivatives with potential applications in medicinal chemistry and material science. The existing halogen atoms and the carbaldehyde group play a pivotal role in directing these functionalization reactions.

Directing Group-Assisted C-H Activation Methodologies

Directing groups are instrumental in achieving regioselectivity in C-H activation by positioning a metal catalyst in close proximity to a specific C-H bond. snnu.edu.cnchemrxiv.org In the context of this compound, the carbaldehyde group at the C3 position can act as a directing group, although it is generally considered a weakly coordinating one. nih.gov To enhance its directing ability, it can be converted in situ into a more effective directing group, such as an imine, through a transient directing group strategy. snnu.edu.cnacs.org

This approach involves the reversible formation of a new directing group that facilitates the desired C-H activation and is subsequently removed under the reaction conditions to regenerate the initial functional group. snnu.edu.cn For instance, amino acids like glycine (B1666218) can be used as transient directing groups in palladium-catalyzed C-H functionalization of indoles bearing a C3-aldehyde. nih.gov This methodology allows for the formation of a five- or six-membered palladacycle intermediate, which is crucial for activating the C4-H bond. snnu.edu.cnnih.gov The use of such a strategy could enable the selective functionalization of the C4 position of this compound, despite the presence of a chlorine atom at that position, which would typically lead to cross-coupling reactions.

| Directing Group Strategy | Catalyst/Reagents | Target Position | Potential Product | Reference |

| Transient Directing Group (e.g., Glycine) | Pd(OAc)₂, AgTFA | C4 | 4-Aryl-5-bromo-4-chloro-1H-indole-3-carbaldehyde | nih.gov |

| N-P(O)tBu₂ | Palladium or Copper Catalysts | C7 or C6 | 7-Aryl or 6-Aryl derivatives | researchgate.net |

| C3-Pivaloyl | Palladium Catalyst | C4 or C5 | 4-Aryl or 5-Aryl derivatives | researchgate.net |

This table is illustrative and based on methodologies applied to similar indole structures.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed C-H Arylation)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com In the case of this compound, palladium-catalyzed C-H arylation represents a key strategy for introducing aryl groups at specific positions on the indole core. The aldehyde group at the C3-position can direct the regioselective C2-H thioarylation over the possible C4-H functionalization. nih.gov

However, achieving C4-arylation in the presence of existing halogens at C4 and C5 is challenging. Directing group strategies, as mentioned previously, are often employed to facilitate C-H activation at the C4 position. nih.gov Volla and colleagues reported the C4-arylation of indoles with a formyl group at the C3 position, assisted by glycine as a transient directing group, using a Pd(OAc)₂/AgTFA catalytic system. nih.gov This approach could potentially be adapted for the C4-arylation of this compound.

The general mechanism for palladium-catalyzed C-H arylation involves the formation of a palladacycle intermediate, followed by oxidative addition of an aryl halide, and subsequent reductive elimination to yield the arylated product and regenerate the palladium catalyst. nih.gov

| Reaction Type | Catalyst | Ligand | Base | Arylating Agent | Reference |

| C-H Arylation | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Aryl Iodide | nih.gov |

| C-H Fluoroalkylation | Pd(OAc)₂ | None | None | (1H, 1H-perfluoroalkyl)mesityliodonium triflate | rsc.org |

| C-H Thioarylation | Palladium Catalyst | None | None | Diaryl Disulfides | nih.gov |

This table presents examples of palladium-catalyzed C-H functionalization on indole scaffolds.

Metal-Free C-H Functionalization Strategies

While transition metal catalysis is a dominant approach, metal-free C-H functionalization strategies have gained attention due to their cost-effectiveness and reduced metal contamination in the final products. nih.govfrontiersin.org These methods often involve the use of strong oxidants or proceed through radical pathways.

For indole derivatives, metal-free oxidative cross-coupling reactions have been developed. For example, N-chlorosuccinimide can be used as a mild oxidant for the functionalization of tetrahydrocarbazoles, which share the indole core structure. nih.gov While specific metal-free C-H functionalization methods for this compound are not extensively documented, the principles of existing metal-free reactions on similar heterocyclic systems could be explored. These reactions often rely on the inherent nucleophilicity of the indole ring, which in this specific compound is influenced by the electron-withdrawing nature of the halogens and the carbaldehyde group.

Strategies for Further Halogenation, Cross-Coupling, and Dehalogenation

The existing bromo and chloro substituents on the indole ring of this compound serve as versatile handles for further synthetic transformations.

Further Halogenation: Additional halogenation can be achieved through electrophilic halogenating agents. The regioselectivity of this process would be directed by the existing substituents. The electron-donating nitrogen atom of the pyrrole ring generally directs electrophilic substitution to the C3 position, which is already occupied. The presence of halogens at C4 and C5 deactivates the benzene ring, making further substitution on this ring more challenging.

Cross-Coupling: The bromine and chlorine atoms are excellent leaving groups for various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. researchgate.net The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive) can allow for selective functionalization. For instance, a Suzuki-Miyaura coupling could be performed selectively at the C5 position by carefully choosing the reaction conditions to favor the cleavage of the C-Br bond over the C-Cl bond.

| Cross-Coupling Reaction | Catalyst | Typical Conditions | Potential Transformation on Substrate | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Base (e.g., Na₂CO₃), boronic acid | Replacement of Br or Cl with an aryl/vinyl group | researchgate.net |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Base (e.g., Et₃N), terminal alkyne | Replacement of Br or Cl with an alkynyl group | researchgate.net |

| Heck | Pd(OAc)₂ | Base (e.g., Et₃N), alkene | Replacement of Br or Cl with a vinyl group | researchgate.net |

This table outlines potential cross-coupling reactions applicable to the halogenated indole.

Dehalogenation: Selective removal of one or both halogen atoms can also be a useful synthetic strategy to access different substitution patterns. This can be achieved through various reductive methods, including catalytic hydrogenation or the use of reducing agents like zinc dust in acetic acid. The selective dehalogenation of the C-Br bond in the presence of the C-Cl bond is often feasible due to the lower bond dissociation energy of the C-Br bond.

Mechanistic Investigations and Reaction Kinetics of 5 Bromo 4 Chloro 1h Indole 3 Carbaldehyde Transformations

Elucidation of Reaction Pathways and Intermediates in Indole (B1671886) Functionalization

The functionalization of the indole ring is a cornerstone of heterocyclic chemistry, with the C3 position being particularly susceptible to electrophilic substitution. For 5-bromo-4-chloro-1H-indole-3-carbaldehyde, the pre-existing aldehyde group at the C3 position directs further reactivity.

Transformations of the aldehyde moiety, such as condensation, oxidation, reduction, and addition reactions, are expected to follow well-established pathways. For instance, in a condensation reaction with a nucleophile, the reaction would likely proceed through a standard nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration would then lead to the formation of a new carbon-carbon or carbon-heteroatom double bond.

The indole nitrogen can also participate in reactions. N-alkylation or N-acylation would proceed via nucleophilic attack of the indole nitrogen on an appropriate electrophile. The presence of the electron-withdrawing bromo and chloro substituents on the benzene (B151609) ring, along with the formyl group at C3, would decrease the nucleophilicity of the indole ring system, potentially requiring more forcing reaction conditions for electrophilic aromatic substitution on the pyrrole (B145914) ring.

Intermediates in these transformations would be typical of those in carbonyl and indole chemistry. For example, in the Vilsmeier-Haack synthesis of the parent carbaldehyde, a key intermediate is the Vilsmeier reagent, a chloroiminium ion, which is attacked by the electron-rich indole. Subsequent hydrolysis of the resulting iminium salt affords the aldehyde.

Kinetic Studies of Key Synthetic and Derivatization Steps

Quantitative kinetic data for the synthesis and derivatization of this compound are not readily found in the literature. To perform a kinetic study on a synthetic step, such as the Vilsmeier-Haack formylation of 5-bromo-4-chloro-1H-indole, one would typically monitor the concentration of reactants and products over time using techniques like HPLC or NMR spectroscopy.

A hypothetical kinetic study of a derivatization, for example, the reaction of this compound with a primary amine to form an imine, would involve similar monitoring. The rate law for such a reaction would likely be determined by varying the initial concentrations of the aldehyde and the amine and observing the effect on the initial reaction rate. This would allow for the determination of the reaction order with respect to each reactant and the calculation of the rate constant.

Hypothetical Kinetic Data for Imine Formation:

| Experiment | [Aldehyde] (mol/L) | [Amine] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |

This is a hypothetical data table to illustrate the type of information that would be generated from a kinetic study.

Analysis of Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The selectivity of reactions involving this compound is a critical aspect in its use as a synthetic building block.

Chemoselectivity would be a key consideration when multiple reactive sites are present in a molecule reacting with the indole. For example, in a molecule with both an amine and a thiol group, the reaction with the aldehyde could potentially form an imine or a thioacetal. The outcome would be influenced by the reaction conditions (e.g., pH, catalyst) and the relative nucleophilicity of the competing functional groups.

Regioselectivity in the context of this molecule primarily relates to potential reactions on the indole ring itself, rather than the aldehyde. While the C3 position is functionalized, electrophilic attack at other positions, such as C2, C4, C6, or C7, is possible, though less favored due to the directing effect of the existing substituent and the deactivating effect of the halogens. The regioselectivity of nucleophilic addition to the benzene ring (via, for example, an aryne intermediate) would be governed by the electronic and steric effects of the bromo and chloro substituents.

Stereoselectivity would become important in reactions that create new chiral centers. For instance, the reduction of the aldehyde to an alcohol using a chiral reducing agent could lead to the preferential formation of one enantiomer. Similarly, in a cycloaddition reaction where the C2-C3 double bond of the indole participates, the stereochemical outcome would be dictated by the geometry of the transition state. The facial selectivity of attack on the aldehyde by a nucleophile would be influenced by the steric bulk of the indole scaffold and any directing groups present.

Summary of Potential Selectivity in Transformations:

| Type of Selectivity | Potential Reaction | Controlling Factors |

| Chemoselectivity | Reaction with a bifunctional nucleophile | Reaction conditions, relative nucleophilicity of functional groups |

| Regioselectivity | Electrophilic aromatic substitution | Directing effects of existing substituents, electronic nature of the ring |

| Stereoselectivity | Asymmetric reduction of the aldehyde | Chiral reducing agent, steric hindrance |

| Stereoselectivity | Cycloaddition reaction | Transition state geometry, steric and electronic effects |

This table summarizes the types of selectivity that would be important in transformations of this compound.

Computational and Theoretical Studies of 5 Bromo 4 Chloro 1h Indole 3 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 5-bromo-4-chloro-1H-indole-3-carbaldehyde.

The electronic behavior of this compound can be understood by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For indole (B1671886) derivatives, the HOMO is typically localized over the indole ring, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, is often distributed over the electron-withdrawing groups, such as the carbaldehyde group in this case.

Mulliken charge distribution analysis provides a picture of how charge is distributed among the atoms in the molecule. In this compound, the electronegative oxygen, nitrogen, chlorine, and bromine atoms are expected to carry partial negative charges, while the adjacent carbon and hydrogen atoms will have partial positive charges. This charge distribution is crucial for understanding intermolecular interactions and the molecule's electrostatic potential.

Fukui functions are used to predict the most reactive sites in a molecule for nucleophilic and electrophilic attacks. By analyzing the changes in electron density, these functions can identify which atoms are most susceptible to gaining or losing electrons, thus guiding the understanding of reaction mechanisms involving this indole derivative.

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for an Indole Derivative

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| Energy Gap (HOMO-LUMO) | 4.4 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 2.1 eV |

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the prediction of reaction energetics, including the energies of reactants, products, intermediates, and transition states. By calculating these energies, researchers can determine the feasibility of a proposed reaction pathway and identify the most likely mechanism. For reactions involving this compound, such as electrophilic substitution or condensation reactions at the carbaldehyde group, DFT can be used to model the step-by-step process, providing valuable insights that can guide synthetic efforts.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Crystal Packing

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to understand the behavior of a large ensemble of molecules over time. MD simulations can provide detailed information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern how molecules arrange themselves in the solid state. For this compound, MD simulations can predict the crystal packing arrangement, which is crucial for understanding its physical properties like melting point and solubility. In the crystal structure of related indole derivatives, hydrogen bonding often plays a significant role in the formation of layered or chain-like structures. nih.govnih.gov

Prediction of Spectroscopic Properties through Theoretical Modeling

Computational methods can also predict various spectroscopic properties of this compound. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can then be compared with experimental data to aid in the assignment of spectral bands and confirm the molecular structure. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the molecule's UV-Vis absorption spectrum. The prediction of NMR chemical shifts is another valuable application, aiding in the interpretation of experimental NMR data. Theoretical studies on related chloro-substituted azaindole-carbaldehydes have demonstrated the utility of DFT in examining the influence of molecular structure on vibrational spectra. mdpi.com

Table 2: Illustrative Comparison of Experimental and Theoretically Predicted Vibrational Frequencies for a Key Functional Group

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C=O stretch | 1680 | 1695 |

| N-H stretch | 3300 | 3315 |

| C-Cl stretch | 750 | 755 |

| C-Br stretch | 620 | 625 |

Computational Design Principles for Novel Indole Scaffolds

The insights gained from computational studies of this compound can be leveraged to design new indole scaffolds with desired properties. By understanding the structure-activity relationships, researchers can computationally screen virtual libraries of related compounds to identify candidates with enhanced biological activity or improved material properties. For instance, computational docking studies can predict how different indole derivatives might bind to a biological target, guiding the design of new therapeutic agents. nih.govnih.gov This in silico approach accelerates the discovery process and reduces the need for extensive experimental synthesis and testing. nih.gov The design of novel indole compounds is a promising area for the development of new drugs, particularly in the search for anti-tubercular agents. nih.gov

Advanced Spectroscopic and Structural Characterization of Novel 5 Bromo 4 Chloro 1h Indole 3 Carbaldehyde Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of a unique molecular formula, distinguishing between compounds with the same nominal mass.

For indole-3-carbaldehyde derivatives, HRMS analysis provides definitive evidence of their structure. For instance, in the characterization of 5-iodo-1H-indole-3-carbaldehyde, a related halogenated derivative, the experimentally observed mass for the sodium adduct ([M+Na]⁺) was found to be 293.9385. rsc.org This value is in excellent agreement with the theoretically calculated mass of 293.9386 for the molecular formula C₉H₆INNaO, thereby confirming its elemental composition with high confidence. rsc.org This level of precision is crucial for validating the successful synthesis of new chemical entities.

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|---|

| 5-iodo-1H-indole-3-carbaldehyde | C₉H₆INO | [M+Na]⁺ | 293.9386 | 293.9385 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, and Solid-State Techniques for Detailed Structural Elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

In derivatives of 5-bromo-4-chloro-1H-indole-3-carbaldehyde, the chemical shifts (δ) are influenced by the electron-withdrawing effects of the halogen substituents and the carbonyl group. For example, in the ¹H NMR spectrum of a 5-chloro-1H-indole-3-carbaldehyde derivative, the proton signals of the indole (B1671886) ring are observed in the aromatic region between δ 6.83 and 8.37 ppm. csic.es The aldehyde proton (CHO) typically appears as a singlet significantly downfield, often around δ 10.0 ppm, due to the deshielding effect of the carbonyl group. rsc.org

¹³C NMR spectroscopy complements the proton data. For a 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide derivative, the carbonyl carbon (C=O) signal appears at δ 156.8 ppm, while the aromatic carbons of the indole ring resonate between δ 112.2 and 135.8 ppm. csic.es The specific positions of the bromine and chlorine atoms cause distinct shifts in the adjacent carbon signals, which helps to confirm their regiochemistry.

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | 156.8 |

| C=N | 137.1 |

| C5-Cl | 125.8 |

| Aromatic Carbons | 112.2 - 135.8 |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between protons and carbons, providing an unambiguous assignment of all signals. clockss.org For complex indole structures, these 2D experiments are vital for piecing together the molecular framework. clockss.org Furthermore, solid-state NMR, particularly using techniques like High-Resolution Magic-Angle Spinning (HRMAS), can provide structural information on materials that are insoluble or attached to a solid support, revealing details about the compound in its solid phase. thieme-connect.de

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters Raman light at characteristic frequencies, creating a unique "molecular fingerprint."

For derivatives of this compound, key vibrational bands are expected. The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3200-3400 cm⁻¹. rsc.org The strong electron-withdrawing nature of the formyl group at the C3 position results in a prominent C=O stretching band, generally observed between 1650 and 1680 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while aromatic C=C stretching modes appear in the 1400-1600 cm⁻¹ region. derpharmachemica.com The carbon-halogen (C-Cl and C-Br) stretching vibrations are typically observed in the fingerprint region at lower wavenumbers.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indole) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Aldehyde) | Stretching | 1650 - 1680 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular and Crystal Structures, Including Hydrogen Bonding Networks

The crystal structure of a closely related derivative, 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone, has been determined. nih.gov This compound crystallizes in the triclinic system, and the analysis revealed that the molecules form a layered structure in the crystal. nih.gov This packing is stabilized by a network of hydrogen bonds where the sulfur atom acts as a hydrogen-bond acceptor for the indole N-H and other N-H groups of adjacent molecules. nih.gov Similarly, the parent compound, 1H-indole-3-carbaldehyde, forms chains in the crystal lattice linked by N–H⋯O hydrogen bonds between the indole nitrogen of one molecule and the carbonyl oxygen of a neighboring molecule. nih.gov Such analyses are crucial for understanding intermolecular interactions that govern the solid-state properties of these compounds.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.7731 |

| b (Å) | 8.7551 |

| c (Å) | 10.6539 |

| α (°) | 69.280 |

| β (°) | 79.969 |

| γ (°) | 72.886 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The indole ring is an inherent chromophore, and its absorption spectrum is characterized by two main electronic transitions, denoted as ¹Lₐ and ¹Lₑ. core.ac.uk The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the indole ring.

Substituents like bromine and chlorine can cause a bathochromic (red) shift in the absorption maxima. core.ac.uk Studies on 5-bromoindole (B119039) show a distinct bathochromic shift of the absorption bands compared to the unsubstituted indole. core.ac.uk For chromogenic substrates such as 5-bromo-4-chloro-3-indolyl-β-D-glucopyranoside, enzymatic cleavage releases the halogenated indoxyl, which then oxidizes and dimerizes to form an intensely colored indigo (B80030) dye with an absorption maximum (λₘₐₓ) at 615 nm. inalcopharm.com This demonstrates how the electronic properties of the 5-bromo-4-chloro-indole core contribute to the formation of a visible chromophore. The study of these electronic properties is key to developing new dyes, sensors, and probes.

Thermal Analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry) for Stability and Phase Transitions of Derivatives

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and phase behavior of materials. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and thermal stability. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions (T₉), and other phase transitions. acs.org

For indole derivatives, these analyses are important for establishing their operational temperature ranges and storage stability. For example, DSC can precisely determine the melting point of crystalline derivatives, such as 5-iodo-1H-indole-3-carbaldehyde, which has a reported melting point of 185–186 °C. rsc.org Studies on indole-based polymers have shown that TGA can reveal high thermal stability, while DSC clearly identifies glass transitions, which are critical parameters for material applications. acs.org This information is vital for the material science applications of new this compound derivatives.

Applications of 5 Bromo 4 Chloro 1h Indole 3 Carbaldehyde and Its Derivatives in Chemical Science

Role as Building Blocks in the Synthesis of Complex Heterocyclic Systems

The reactivity of the aldehyde function and the indole (B1671886) nucleus makes 5-bromo-4-chloro-1H-indole-3-carbaldehyde a strategic starting material for constructing more elaborate molecular architectures. Its utility is particularly notable in the synthesis of polycyclic systems, including analogs of naturally occurring compounds and novel fused-ring structures.

Indole alkaloids represent a large and structurally diverse class of natural products, many of which possess significant biological activities. rsc.orgnih.gov The synthesis of analogs of these natural products is a key strategy in drug discovery. This compound serves as a foundational block for creating halogenated versions of these complex molecules.

The aldehyde group is a key functional group for elaboration. It can undergo condensation reactions, such as the Henry or Knoevenagel reactions, to form new carbon-carbon bonds and introduce further functionality. researchgate.netekb.eg For example, condensation with nitroalkanes followed by reduction is a classical route to tryptamine (B22526) derivatives, which are precursors to a vast number of indole alkaloids. researchgate.net By using the 5-bromo-4-chloro substituted starting material, this sequence yields tryptamines with a specific halogenation pattern, which can influence the pharmacological profile of the final alkaloid analog.

Furthermore, the bromine atom at the 5-position can be exploited in modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl, alkyl, or amino substituents. acs.orgacs.org This allows for the late-stage diversification of synthetic intermediates, leading to a library of advanced alkaloid analogs.

Table 1: Synthetic Routes to Indole Alkaloid Precursors

| Starting Material | Reagents | Key Intermediate | Potential Alkaloid Class |

|---|

Quinoxalines are an important class of nitrogen-containing heterocycles with applications ranging from pharmaceuticals to dyes. nih.govsapub.orgchim.it The standard synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.gov Derivatives of this compound can be transformed into precursors for such syntheses.

A prominent route involves the reaction of an indole derivative, such as isatin (B1672199) (indole-2,3-dione), with o-phenylenediamine to form an indolo[2,3-b]quinoxaline system. sapub.orgnih.gov While this compound is not a dicarbonyl, it can be a precursor to such structures. More directly, it can react with substituted o-phenylenediamines under oxidative conditions to construct fused polycyclic systems that incorporate both the indole and quinoxaline (B1680401) motifs. The resulting 5-bromo-4-chloro-indolo[2,3-b]quinoxalines are rigid, planar molecules with potential applications in materials science.

Other fused ring architectures can be accessed through intramolecular cyclization strategies. For instance, the aldehyde can be converted into a suitable side chain which can then undergo cyclization onto the C2 or C4 positions of the indole ring, a common strategy for building carboline and carbazole (B46965) frameworks.

Table 2: General Pathway to Fused Indole Systems

| Reaction Type | Reagents | Resulting Architecture |

|---|---|---|

| Condensation-Cyclization | o-Phenylenediamine, Oxidant | Indolo[2,3-b]quinoxaline |

| Fischer Indole Synthesis | Hydrazine (B178648) derivative (after conversion of aldehyde) | Carbazole derivative |

| Pictet-Spengler Reaction | Tryptamine or derivative | β-carboline |

Contributions to Materials Science and Supramolecular Chemistry

The unique electronic properties conferred by the halogenated indole ring make this compound and its derivatives attractive for applications in materials science.

The core structure of 5-bromo-4-chloro-indole is found in chromogenic substrates like 5-bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-gal). medchemexpress.comthermofisher.com Upon enzymatic cleavage, it releases 5-bromo-4-chloro-indoxyl, which oxidizes and dimerizes to form a intensely blue indigo (B80030) dye. inalcopharm.comnih.gov This demonstrates the inherent chromophoric potential of this substituted indole system.

The aldehyde group of this compound is a key point for creating extended π-conjugated systems. Condensation with active methylene (B1212753) compounds (e.g., malononitrile) or electron-rich anilines can generate donor-acceptor type chromophores with strong absorption in the visible spectrum. The electron-withdrawing nature of the halogens and the aldehyde group, combined with the electron-donating indole nitrogen, establishes an intramolecular charge-transfer character that is beneficial for creating dyes and pigments. These molecules could find use as fluorescent probes, where changes in their environment (e.g., polarity, pH) could modulate their emission properties.

Incorporating specific functional units into polymers is a powerful method for creating advanced materials. The aldehyde functionality of this compound provides a convenient anchor point for grafting onto polymer backbones. For example, it can react with polymers bearing primary amine or hydrazine groups to form materials functionalized with indole moieties via imine or hydrazone linkages.

This functionalization can impart new properties to the base polymer, such as altered hydrophobicity, increased thermal stability, or specific optical characteristics. The presence of the halogen atoms can also enhance flame retardancy or serve as sites for further modification of the hybrid material.

Table 3: Polymer Functionalization Strategies

| Polymer Functional Group | Reaction Type | Linkage Formed |

|---|---|---|

| Amine (-NH₂) | Reductive Amination | Amine (-CH₂-NH-) |

| Hydrazine (-NHNH₂) | Condensation | Hydrazone (-CH=N-NH-) |

| Alcohol (-OH) | Acetal Formation | Acetal (-CH(OR)₂-) |

Applications in Catalysis and Organocatalysis

Indole-based structures are increasingly being explored as scaffolds for ligands in catalysis. nih.govresearchgate.netmdpi.com The N-H group of the indole ring can act as a hydrogen-bond donor, a key interaction in many organocatalytic transformations. nih.gov

This compound can be readily converted into Schiff base ligands by condensation with chiral amines or diamines. These ligands can coordinate with various transition metals to form catalysts for asymmetric synthesis. The electronic properties of the ligand, and thus the activity and selectivity of the metal complex, can be fine-tuned by the bromo and chloro substituents on the indole ring.

In organocatalysis, derivatives of this aldehyde can be used to construct more complex catalysts. For instance, condensation with a primary amine derived from a cinchona alkaloid or a proline derivative could yield a bifunctional catalyst capable of activating substrates through both hydrogen bonding and iminium ion formation. Such catalysts are valuable in a range of stereoselective reactions. The indole moiety can participate in π-stacking interactions with substrates, further influencing the stereochemical outcome of the reaction. nih.gov

Development of Ligands for Transition Metal-Catalyzed Reactions

This compound serves as a crucial building block for the synthesis of polydentate ligands, particularly Schiff base ligands. The aldehyde group at the C3 position is readily condensed with primary amines to form an imine (-C=N-) linkage, which is a key feature of Schiff bases. chemijournal.com These ligands are highly prized in coordination chemistry for their ability to form stable complexes with a wide array of transition metals. chemijournal.comnih.gov

The indole nitrogen and the newly formed imine nitrogen, along with other potential donor atoms from the amine precursor, can coordinate with metal ions such as Cu(II), Fe(III), Co(II), and Ni(II). nih.govnveo.org The resulting metal complexes have shown significant potential as catalysts in various organic transformations. For instance, Schiff base complexes derived from indole-3-carbaldehyde have been investigated for their catalytic activity in oxidation reactions, mimicking the function of enzymes like catecholase. nveo.orgnveo.org The electronic properties of the ligand, influenced by the electron-withdrawing bromo and chloro substituents on the indole ring, can modulate the catalytic activity of the central metal ion. This tunability is essential for designing catalysts with specific reactivity and selectivity for reactions such as oxidation, reduction, and carbon-carbon bond formation. tijer.orgmdpi.com

The general synthetic route involves the condensation of the indole carbaldehyde with a selected amine, followed by complexation with a suitable metal salt. The versatility of this approach allows for the creation of a large library of ligands and complexes with diverse steric and electronic properties, tailored for specific catalytic applications. nih.gov

Utilization in Organocatalytic Transformations

While direct use of this compound as an organocatalyst is not extensively documented, its derivatives represent a platform for developing new catalysts. The indole framework is a common feature in many natural products and chiral scaffolds used in asymmetric organocatalysis. rsc.org The aldehyde functional group can be transformed into various other functionalities that are active in organocatalysis.

For example, reductive amination of the carbaldehyde can yield chiral amines, which are central components of many organocatalysts, including those used in aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The indole moiety itself can participate in hydrogen bonding and π-stacking interactions, helping to orient substrates within a catalytic pocket and induce stereoselectivity. Although research into organocatalytic asymmetric dearomatization reactions has focused more on the indole ring as the substrate, the principles of catalyst design suggest that functionalized indoles, derivable from this compound, could serve as effective catalytic scaffolds. rsc.org

Development of Advanced Analytical Reagents and Chemical Probes

This compound is a key precursor in the synthesis of highly sensitive chromogenic and chemiluminescent substrates used for the detection of enzymatic activity. The compound is a synthetic precursor to 5-bromo-4-chloro-3-hydroxyindole (indoxyl), which is the core chromophore in a range of widely used biochemical reagents. nih.gov

Upon enzymatic cleavage of a protecting group (such as a glycoside), the liberated 5-bromo-4-chloro-indoxyl undergoes oxidative dimerization to form an intensely colored, insoluble indigo dye. This reaction forms the basis for numerous assays.

β-Galactosidase Detection: The most famous derivative is 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal). It is used extensively in molecular biology for blue-white screening to detect the activity of β-galactosidase, often used as a reporter gene. e-nacalai.jp

β-Glucosidase Detection: Similarly, 5-bromo-4-chloro-3-indolyl-β-D-glucopyranoside (X-Gluc) is a substrate that forms the same blue precipitate upon hydrolysis by β-glucosidase, enabling the detection of organisms positive for this enzyme. inalcopharm.com

α-Glucosidase and α-Galactosidase Detection: Analogous substrates, such as 5-bromo-4-chloro-3-indolyl-α-D-glucopyranoside and 5-bromo-4-chloro-3-indolyl-α-D-galactopyranoside (X-α-Gal), have been developed for the detection of other glycosidases. mpbio.com

These reagents are indispensable tools in microbiology, histology, and molecular cloning due to the high sensitivity and distinct color change they provide upon enzymatic reaction.

Chemical Surface Protection and Corrosion Inhibition Studies

Derivatives of indole-3-carbaldehyde have demonstrated significant efficacy as corrosion inhibitors for metals, particularly for mild steel in acidic environments. researchgate.net The protective action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. nih.govmanipal.edu

The inhibition mechanism involves the interaction of heteroatoms (N, O, S) and π-electrons from the aromatic indole ring and other functional groups with the vacant d-orbitals of iron atoms on the steel surface. nih.gov This adsorption can be classified as physisorption (electrostatic interaction) or chemisorption (covalent bond formation), and often follows the Langmuir adsorption isotherm model. scispace.comresearchgate.net

Schiff bases synthesized from indole-3-carbaldehyde are particularly effective inhibitors. The imine group provides an additional site for coordination to the metal surface. researchgate.netscispace.com The presence of halogen atoms (Br and Cl) in the this compound scaffold can further enhance inhibition efficiency. Halogens can increase the electron density of the molecule through the mesomeric effect or influence its adsorption characteristics. Studies on halogen-substituted inhibitors have shown a correlation between the type of halogen and the degree of protection, with bromo-substituted compounds often exhibiting superior performance. nih.gov

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that these indole derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scielo.org.mx The formation of a protective film increases the charge transfer resistance at the metal-solution interface, thereby reducing the corrosion rate. scielo.org.mx

Table 1: Corrosion Inhibition Efficiency of Indole and Schiff Base Derivatives on Mild Steel in Acidic Media

| Inhibitor Compound | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Technique | Reference |

|---|---|---|---|---|---|

| Indole-3-carbaldehyde | 1 M HCl | 1 mM | 95 | EIS | researchgate.net |

| 4-{[(1Z)-(2-chloroquinolin-3-yl)methylene]amino} phenol (B47542) (Schiff Base) | 1.0 M HCl | Not Specified | >97 | Mass Loss | researchgate.net |

| 3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (Schiff Base) | HCl | 0.5 mM | 96.9 | Weight Loss | nih.gov |

| 1-allyl-5-chloro-indoline-2,3-dione | 1.0 M HCl | 10-3 M | 91 | Weight Loss | scielo.org.mx |

| 4-(1H-indol-3-yl)butanehydrazide (IBH) | 0.5 M HCl | Optimum Conc. | 94.1 | Gravimetric | manipal.edu |

Future Perspectives and Emerging Research Avenues

Stereoselective and Enantioselective Manipulations of Halogenated Indole-3-Carbaldehydes

The development of synthetic methods that allow for the precise control of stereochemistry is a cornerstone of modern organic chemistry, particularly in the synthesis of biologically active molecules. For halogenated indole-3-carbaldehydes, future research will likely focus on the development of novel catalytic systems that can achieve high levels of stereoselectivity and enantioselectivity. This includes the enantioselective functionalization of the indole (B1671886) N-H group, a transformation that can be controlled by N-heterocyclic carbene catalysts that interact with the aldehyde moiety. Such reactions can lead to the formation of complex, multi-cyclic products bearing pyrroloquinazoline or oxazinoindole scaffolds, which are prevalent in many bioactive molecules.

Furthermore, organocatalytic asymmetric cycloadditions, such as (4+4) and (4+4+m) cycloadditions of 2-indolylacetates with benzofuranyl azadienes, present a promising strategy for accessing enantioenriched indole-fused medium- and large-sized rings. researchgate.net The application of these methods to halogenated indole-3-carbaldehydes could pave the way for the synthesis of novel chiral molecules with unique biological activities. The development of chiral phosphoric acid-catalyzed reactions, such as the Doyle indolization, also offers a pathway to indole-based atropisomers with axial chirality. acs.org

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to industrial production is a critical step in the development of new chemical entities. Flow chemistry and automated synthesis platforms offer significant advantages in terms of scalability, safety, and efficiency. The integration of these technologies into the synthesis of 5-bromo-4-chloro-1H-indole-3-carbaldehyde and its derivatives is an emerging area of research.

Automated synthesis, utilizing technologies like acoustic droplet ejection (ADE), allows for high-throughput screening of reaction conditions on a nanoscale, significantly accelerating the optimization of synthetic routes. nih.gov This approach can be used to rapidly explore the reaction space for the synthesis and functionalization of halogenated indole-3-carbaldehydes, enabling the efficient discovery of novel derivatives with desired properties. nih.govrug.nl The scalability of these nano-to-milligram scale reactions has been demonstrated, highlighting the potential for industrial application. nih.gov Flow chemistry, on the other hand, offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. The application of flow chemistry to the synthesis of indole derivatives has been explored and is expected to be a key area of future development for the scalable production of compounds like this compound. mdpi.com

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The unique electronic properties conferred by the bromo and chloro substituents on the indole ring of this compound suggest that this compound may exhibit novel reactivity patterns. Future research will likely focus on exploring these unprecedented chemical transformations. For instance, the C-2 arylation of indoles with diazonium salts is a novel reaction that leads to the formation of 2-aryl-3-(arylazo)indoles. nih.gov Investigating this reaction with the titled compound could lead to a new class of di- and tri-substituted indoles with potential biological activity.

Moreover, the oxidative functionalization of indoles represents a powerful tool for the synthesis of complex molecules. researchgate.netresearchgate.net The development of green halogenation methods using oxone-halide systems provides an environmentally friendly approach to introduce additional halogen atoms onto the indole scaffold. researchgate.net Exploring the reactivity of this compound under such conditions could lead to poly-halogenated indoles with unique properties. The use of transient directing groups in copper-mediated C4-H sulfonylation of indoles also presents an exciting avenue for the regioselective functionalization of the indole core. acs.org

Advanced Computational Modeling for Rational Design and Property Prediction of New Chemical Entities

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Advanced computational modeling techniques can be employed for the rational design of new chemical entities derived from this compound and for the prediction of their physicochemical and biological properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop predictive models for the biological activity of halogenated indole derivatives. nih.gov These models can help in identifying the key structural features responsible for a particular activity and guide the design of more potent compounds. Molecular docking simulations can provide insights into the binding interactions of these molecules with biological targets, such as proteins and enzymes, aiding in the design of targeted therapies. nih.gov

Furthermore, computational tools are being developed to accurately model halogen bonds, which are noncovalent interactions involving halogen atoms. nih.gov These models are crucial for understanding the role of the bromo and chloro substituents in the molecular recognition and binding affinity of this compound and its derivatives. nih.govmdpi.com Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of these compounds, providing a deeper understanding of their chemical behavior. researchgate.netescholarship.org

Development of Next-Generation Chemical Scaffolds and Molecular Frameworks Derived from the Titled Compound

The indole-3-carbaldehyde scaffold is a versatile building block for the construction of a wide range of chemical scaffolds and molecular frameworks with diverse applications. researchgate.netderpharmachemica.com The presence of the bromo and chloro substituents in this compound provides additional handles for chemical modification, enabling the development of next-generation scaffolds.

This compound can serve as a precursor for the synthesis of novel heterocyclic systems through cascade reactions and multicomponent reactions. rsc.orgresearchgate.net For example, it can be used to synthesize indoloazepinone scaffolds, which have shown promise as anticancer compounds. acs.org The aldehyde functional group can be readily transformed into other functional groups, allowing for the construction of a variety of derivatives, including thiosemicarbazones, which have been investigated for their biological activities. csic.es

The development of new synthetic methodologies, such as those for creating multifunctionalized indoles through the interception of zwitterionic intermediates, will further expand the chemical space accessible from this starting material. bioengineer.org The unique electronic and steric properties of this compound make it an attractive starting point for the design and synthesis of novel materials, such as organic semiconductors and polymers.

Interactive Data Table: Potential Research Directions for this compound

| Research Avenue | Key Methodologies | Potential Outcomes |

| Stereoselective Synthesis | Asymmetric Catalysis, Organocatalysis, Chiral Ligands | Enantiomerically pure compounds with specific biological activities |

| Flow Chemistry | Microreactors, Continuous Processing | Scalable, efficient, and safer synthesis |

| Automated Synthesis | High-Throughput Screening, Robotic Platforms | Rapid discovery of new derivatives and optimization of reactions |

| Novel Reactivity | C-H Activation, Photoredox Catalysis, Electrosynthesis | Discovery of new chemical transformations and molecular scaffolds |

| Computational Modeling | QSAR, Molecular Docking, DFT Calculations | Rational design of molecules with desired properties, prediction of activity |

| New Scaffolds | Multicomponent Reactions, Cascade Cyclizations | Novel molecular frameworks for drug discovery and materials science |

Q & A

What are the common synthetic routes for 5-bromo-4-chloro-1H-indole-3-carbaldehyde?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step halogenation and formylation of indole derivatives. Key steps include:

- Bromination/Chlorination: Halogenation at specific positions using reagents like N-bromosuccinimide (NBS) or chlorine sources under controlled conditions .

- Formylation: Introduction of the aldehyde group via Vilsmeier-Haack reaction or directed lithiation followed by quenching with DMF .

- Catalytic Cycloaddition: For complex derivatives, CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems is employed to append functional groups .

Purification: Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization ensure purity .

How to characterize this compound using spectroscopic methods?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR: Confirm substitution patterns and aldehyde proton (δ ~9.5–10.5 ppm). For example, in similar indole derivatives, aromatic protons appear at δ 7.12–7.23 ppm, and aliphatic protons (e.g., CH₂ groups) at δ 3.28–4.62 ppm .

- HRMS: Validate molecular weight (e.g., [M+H]+ peaks at m/z 385.0461 for bromo-chloro analogs) .

- TLC: Monitor reaction progress (e.g., Rf = 0.30 in 70:30 ethyl acetate/hexane) .

- X-ray Crystallography: Resolve structural ambiguities, as demonstrated for thiosemicarbazone derivatives of related indole carbaldehydes .

How to optimize reaction conditions to improve yield in the synthesis of this compound?

Level: Advanced

Methodological Answer:

Key optimization strategies include:

- Catalyst Loading: Adjust CuI concentrations (e.g., 1.0 g per 700 mg substrate) to balance reactivity and side reactions .

- Solvent Ratios: Vary PEG-400:DMF ratios (e.g., 2:1) to enhance solubility and reaction efficiency .

- Reaction Time: Extend beyond 12 hours if intermediates are slow-forming .

- Temperature Control: Use reflux conditions for halogenation steps to accelerate kinetics .

- Workup Procedures: Employ water precipitation or multiple ethyl acetate extractions to minimize product loss .

How to resolve contradictions in spectroscopic data when synthesizing derivatives?

Level: Advanced

Methodological Answer:

- Cross-Validation: Combine NMR, HRMS, and IR to confirm functional groups. For example, discrepancies in aromatic proton signals may arise from rotational isomers; variable-temperature NMR can clarify .

- Impurity Analysis: Use HPLC-MS to detect byproducts (e.g., dehalogenated species) .

- Crystallography: Resolve ambiguous NOE effects or coupling patterns via single-crystal X-ray diffraction .

- Isotopic Labeling: Trace reaction pathways using ²H or ¹³C-labeled reagents to confirm mechanistic assumptions .

What strategies enhance the stability of this aldehyde during storage?

Level: Advanced

Methodological Answer:

- Low-Temperature Storage: Maintain at ≤ -20°C to slow aldehyde oxidation .

- Inert Atmosphere: Store under argon or nitrogen in sealed containers to prevent moisture ingress .

- Desiccants: Include silica gel or molecular sieves in storage vials .

- Light Protection: Use amber glassware to avoid photodegradation, as UV exposure can destabilize halogenated indoles .

How to design experiments to assess the compound’s reactivity in cross-coupling reactions?

Level: Advanced

Methodological Answer:

- Suzuki-Miyaura Coupling: Utilize Pd catalysts (e.g., Pd(PPh₃)₄) to couple the bromo/chloro groups with boronic acids. Monitor reactivity differences between Br and Cl substituents .

- Buchwald-Hartwig Amination: Test palladium-mediated C–N bond formation at the indole’s 3-position .

- Kinetic Studies: Compare turnover frequencies (TOF) under varying temperatures and ligand systems .

- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict reactive sites and transition states .

How to address challenges in analyzing the ecological impact of this compound?

Level: Advanced

Methodological Answer:

- Biodegradation Assays: Perform OECD 301 tests to measure aerobic degradation in sludge or soil .

- QSAR Modeling: Predict ecotoxicity using quantitative structure-activity relationship tools (e.g., ECOSAR) .

- Microcosm Studies: Simulate environmental fate in aquatic systems, tracking hydrolysis rates and bioaccumulation .

- Analytical Detection: Develop LC-MS/MS methods with detection limits ≤1 ppb for environmental monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.